3-Ketopetromyzonol sulfate

CAS No.: 435327-06-3

Cat. No.: VC17052290

Molecular Formula: C24H40O7S

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 435327-06-3 |

|---|---|

| Molecular Formula | C24H40O7S |

| Molecular Weight | 472.6 g/mol |

| IUPAC Name | [(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate |

| Standard InChI | InChI=1S/C24H40O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-15,17-22,26-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |

| Standard InChI Key | OAKDBNNISQJEJA-RTYFXBAISA-N |

| Isomeric SMILES | C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |

| Canonical SMILES | CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Introduction

Chemical Identity and Structural Characteristics

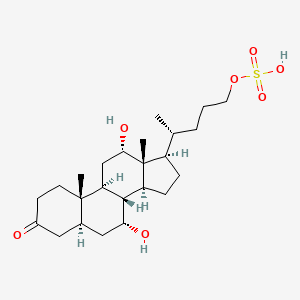

3-Ketopetromyzonol sulfate (C24H38O8S) is a 24-carbon bile alcohol distinguished by a ketone group at the C3 position, hydroxyl groups at C7 and C12, and a sulfate ester at C24 . Its tetracyclic structure derives from the cholane skeleton, with stereochemical configurations critical for biological activity. The ketone moiety enables selective derivatization for analytical detection, while the sulfate group enhances aqueous solubility, ensuring efficient dispersal in freshwater ecosystems .

Nuclear magnetic resonance (NMR) studies confirm that the α-orientation of hydroxyl groups and the 5α-cholan skeleton are essential for receptor binding in lamprey olfactory systems . The molecule’s rigidity, imposed by trans-fused A/B and C/D rings, contrasts with flexible side chains in other vertebrate pheromones, suggesting evolutionary specialization for long-distance signaling in turbulent environments .

Biological Role in Sea Lamprey Reproduction

Pheromonal Attraction and Spawning Behavior

Male sea lampreys release 3kPZS during nest construction, creating odor plumes that guide females to spawning sites. Behavioral assays demonstrate female sensitivity to concentrations as low as 10<sup>−13</sup> M, with response thresholds varying by reproductive stage . Field studies indicate that 3kPZS alone can replicate 70–80% of the attraction efficacy of natural male odor, underscoring its dominance in the pheromone bouquet .

Modulation of Sexual Maturation

Exposure to 3kPZS accelerates gonadal maturation in immature lampreys. In males, continuous 3kPZS exposure (10<sup>−11</sup> M for 24 h) elevates plasma 15α-hydroxyprogesterone (15α-P) by 4-fold (one-way ANOVA, p < 0.05), a steroid critical for spermatogenesis . Females exhibit delayed responsiveness, with significant 15α-P increases only after prolonged exposure (>48 h) . This sexual dimorphism suggests divergent regulatory pathways in the HPG axis.

Analytical Methods for Detection and Quantification

Derivatization and HPLC-UV Analysis

The ketone group of 3kPZS reacts with dansyl hydrazine to form a fluorescent hydrazone (λ<sub>ex</sub> = 333 nm, λ<sub>em</sub> = 518 nm), enabling detection at sub-ppb levels . Reverse-phase HPLC with a water-methanol gradient (60–100% methanol over 10 min) achieves baseline separation on a C18 column (150 mm × 4.6 mm, 5 µm). Calibration curves show linearity (R<sup>2</sup> > 0.99) across 0.1–100 ppm, with a limit of detection (LOD) of 0.05 ppm .

Table 1: HPLC Parameters for 3kPZS Quantification

| Parameter | Value |

|---|---|

| Column | C18, 150 mm × 4.6 mm, 5 µm |

| Mobile Phase | Water:MeOH gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (333 nm) |

| LOD | 0.05 ppm |

| Linearity Range | 0.1–100 ppm |

Mass Spectrometric Confirmation

While UV detection suffices for routine analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides structural confirmation. Electrospray ionization (ESI) in negative mode yields a dominant ion at m/z 517.3 [M−H]<sup>−</sup>, with fragmentation patterns confirming the sulfate and ketone groups .

Neuroendocrine Effects and HPG Axis Modulation

GnRH Synthesis and Release

3kPZS directly upregulates lamprey GnRH (lGnRH) transcription in the forebrain. In immature males, 10<sup>−11</sup> M 3kPZS increases lGnRH-I transcripts by 21-fold after 24 h (one-way ANOVA, p < 0.05) . Concurrently, hypothalamic lGnRH peptide concentrations rise by 2.5-fold, paralleling plasma GnRH surges that trigger pituitary gonadotropin release .

Steroidogenic Gene Activation

The pheromone induces Jun N-terminal kinase (JNK) and transcription factor Jun in the brainstem, amplifying steroidogenic acute regulatory (StAR) protein expression. In males, 48 h exposure to 10<sup>−9</sup> M 3kPZS elevates testicular 15α-P synthesis 8-fold, facilitating Leydig cell differentiation .

Table 2: Neuroendocrine Responses to 3kPZS in Immature Male Lamprey

| Parameter | 3kPZS Concentration | Exposure Time | Fold Change |

|---|---|---|---|

| Plasma 15α-P | 10<sup>−10</sup> M | 4 h | 4.0× |

| Forebrain lGnRH-I mRNA | 10<sup>−11</sup> M | 24 h | 21.0× |

| Brainstem JNK mRNA | 10<sup>−9</sup> M | 48 h | 4.0× |

Ecological and Applied Implications

Invasive Species Control

3kPZS-based attractants are deployed in the Great Lakes to trap invasive sea lampreys. Field trials demonstrate a 40–60% increase in female captures compared to traditional methods . Sustained-release formulations emit 3kPZS at 0.5 µg/h, maintaining bioactive concentrations (>10<sup>−12</sup> M) for >30 days .

Environmental Monitoring

HPLC-UV assays of river water detect 3kPZS at 0.2–5.0 pM, correlating with spawning activity. Spatial mapping of pheromone plumes identifies critical habitats for conservation, reducing inadvertent lamprey mortality during population control .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume